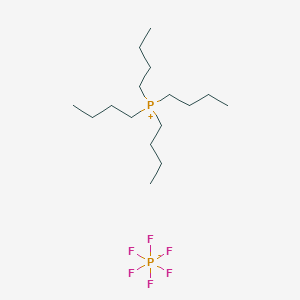

Tetrabutylphosphonium hexafluorophosphate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tetrabutylphosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.F6P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3,4,5)6/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQAFNAPINCKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36F6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584997 | |

| Record name | Tetrabutylphosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111928-21-3 | |

| Record name | Tetrabutylphosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of Tetrabutylphosphonium Hexafluorophosphate

Executive Summary

Tetrabutylphosphonium hexafluorophosphate (CAS: 111928-21-3), often denoted as

This guide provides a rigorous technical analysis of

Molecular Architecture & Synthesis

Structural Properties

The compound consists of a symmetric, bulky tetrabutylphosphonium cation and a weakly coordinating hexafluorophosphate anion. The delocalization of the positive charge over the larger phosphorus atom (compared to nitrogen) reduces charge density, weakening ionic interactions and enhancing solubility in organic media.

-

Formula:

-

Molecular Weight: 404.40 g/mol [1]

-

Cation Symmetry:

(approximate) -

Anion Geometry: Octahedral (

)

Synthesis Protocol

High-purity

Optimized Metathesis Workflow

Figure 1: Step-by-step synthesis and purification workflow for electrochemical-grade Tetrabutylphosphonium Hexafluorophosphate.

Physicochemical Properties[3][4][5][6][7][8][9]

Thermodynamic Profile

is a solid at room temperature. Its high melting point distinguishes it from Room Temperature Ionic Liquids (RTILs), categorizing it instead as an organic salt or "frozen" ionic liquid.| Property | Value | Context/Notes |

| Physical State | White Crystalline Solid | Powder to crystal form at 25°C. |

| Melting Point | 226 – 228 °C | Significantly high, indicating strong lattice energy despite the bulky cation [1, 2]. |

| Thermal Stability ( | ~380 – 400 °C | Phosphonium salts generally exhibit 50-100°C higher stability than ammonium analogs due to the higher bond strength of C-P vs C-N [3]. |

| Hygroscopicity | Low to Moderate | Hydrophobic nature of the cation resists moisture, but storage in a desiccator is required for electrochemical use. |

Solubility & Solvation

The interaction of

-

Soluble: Acetonitrile (MeCN), Dichloromethane (DCM), Acetone, Dimethylformamide (DMF).

-

Insoluble: Water (Hydrophobic), Hexane, Diethyl Ether.

Application Insight: In drug development, this solubility profile makes it an excellent phase-transfer catalyst (PTC) for reactions requiring the migration of anionic reactants from an aqueous phase into a non-polar organic phase.

Electrochemical Characterization

For researchers in drug discovery utilizing electrosynthesis (e.g., anodic oxidations, reductive couplings), the electrochemical window is the defining parameter.

Electrochemical Stability Window (ESW)

Phosphonium salts are preferred over ammonium salts in high-voltage applications because the phosphonium cation is more resistant to cathodic reduction.

-

Anodic Limit: ~ +3.0 V vs. Ag/AgCl (determined by oxidation of

or solvent). -

Cathodic Limit: ~ -2.8 V to -3.0 V vs. Ag/AgCl (limited by reduction of

center). -

Total Window: > 5.5 V in Acetonitrile.

Comparative Electrochemical Stability

Figure 2: Comparison of electrochemical windows showing the cathodic advantage of the phosphonium cation.

Transport Properties (Solution Phase)

While solid at room temperature, its conductivity in solution is critical for its role as a supporting electrolyte.

-

Conductivity: High ionic conductivity in MeCN due to weak ion pairing between the diffuse phosphonium cation and the

anion. -

Walden Rule: In solution, it follows classical Walden behavior, indicating fully dissociated ions in high-dielectric solvents.

Experimental Protocols

Protocol: Preparation of 0.1 M Supporting Electrolyte Solution

Objective: Prepare a dry, oxygen-free electrolyte solution for cyclic voltammetry.

-

Drying: Dry

in a vacuum oven at 80°C for 12 hours to remove trace water. -

Solvent Preparation: Distill Acetonitrile (MeCN) over

or pass through an activated alumina column (Solvent Purification System). -

Dissolution: In a glovebox (

ppm, -

Degassing: If preparing outside a glovebox, sparge the solution with Argon for 15 minutes prior to use.

Protocol: Purity Verification via Cyclic Voltammetry

Objective: Verify the absence of electroactive impurities (halides, water).

-

Setup: Three-electrode cell (WE: Glassy Carbon, CE: Pt wire, RE: Ag/Ag+ non-aqueous).

-

Blank Scan: Scan the 0.1 M electrolyte solution from 0 V to +3.0 V and 0 V to -3.0 V at 100 mV/s.

-

Criteria: The current response should remain capacitive (rectangular shape) with no Faradaic peaks (

) within the window.-

Note: A peak around +1.5 V usually indicates Bromide (

) contamination from the precursor.

-

Applications in Drug Development

-

Electrosynthetic Functionalization: Used as a robust electrolyte for the late-stage functionalization of C-H bonds in pharmaceutical intermediates. Its high oxidation resistance allows for the generation of highly reactive radical cations.

-

Phase Transfer Catalysis: Facilitates nucleophilic fluorination reactions (

) by transporting fluoride anions into organic phases, a critical step in synthesizing fluorinated drug analogs. -

Purification: The distinct solubility profile allows it to be precipitated out of reaction mixtures by adding non-polar solvents (e.g., ether), simplifying product isolation.

References

-

ChemicalBook. Tetrabutylphosphonium Hexafluorophosphate Properties and Safety.Link

-

Sigma-Aldrich. Tetrabutylphosphonium hexafluorophosphate Product Specification.Link

-

Ramnial, T. et al. Phosphonium Ionic Liquids as Reaction Media for Strong Bases. Journal of Organic Chemistry, 2008. Link

-

Tsunashima, K. et al. Physical and Electrochemical Properties of Low-Viscosity Phosphonium Ionic Liquids. Electrochemistry Communications, 2007. Link

-

Fraser, K. J. et al. Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry, 2009. Link

Sources

Tetrabutylphosphonium hexafluorophosphate CAS number and molecular weight.

Technical Monograph: Tetrabutylphosphonium Hexafluorophosphate (

Executive Summary

Tetrabutylphosphonium hexafluorophosphate (

Physicochemical Profile

The following data constitutes the core reference standard for analytical verification.

| Parameter | Specification | Notes |

| Chemical Name | Tetrabutylphosphonium hexafluorophosphate | |

| CAS Number | 111928-21-3 | Distinct from Ammonium salt (3109-63-5) |

| Molecular Formula | Cation: | |

| Molecular Weight | 404.39 g/mol | Precision value based on IUPAC atomic weights |

| Appearance | White crystalline powder | High symmetry cation induces crystallinity |

| Melting Point | 226–228 °C | Solid at RT; classified as "Ionic Liquid" only in molten state or specific mixtures |

| Solubility | Soluble: MeCN, Acetone, DCMInsoluble: Water, Hexane | Hydrophobic nature facilitates organic phase transfer |

| Thermal Stability | Significantly higher than Ammonium analogs (~250°C) |

The Phosphonium Advantage: Mechanism of Action

In drug development and electrochemical synthesis, the choice between Ammonium (

-

Anodic Stability: The phosphorus atom is larger and more polarizable than nitrogen, allowing for better charge distribution. This results in an extended electrochemical window (up to ~5.7 V vs Li/Li+), making it ideal for oxidative electrosynthesis of drug metabolites.

-

Thermal/Chemical Robustness: Quaternary ammonium salts degrade via Hofmann elimination (E2 mechanism) at elevated temperatures or in the presence of strong bases. Phosphonium salts lack the requisite orbital overlap for this pathway, permitting high-temperature catalysis (e.g., Suzuki-Miyaura couplings >150°C).

Visualizing the Structure-Property Relationship

Figure 1: Mechanistic map linking the molecular structure of

Validated Experimental Protocol: Synthesis via Metathesis

Commercial availability can be sporadic. The following protocol allows for the in-house generation of high-purity

Objective: Convert Tetrabutylphosphonium Chloride (

Reagents:

-

Tetrabutylphosphonium chloride (CAS: 2304-30-5)

-

Potassium hexafluorophosphate (

, CAS: 17084-13-8) -

Solvents: Deionized Water, Dichloromethane (DCM), Absolute Ethanol.

Step-by-Step Methodology:

-

Stoichiometric Dissolution:

-

Dissolve 10 mmol of

in 20 mL of deionized water. -

Separately, dissolve 11 mmol (1.1 eq) of

in 20 mL of deionized water. Note: Slight excess of anion ensures complete cation exchange.

-

-

Precipitation/Mixing:

-

Slowly add the

solution to the -

Observation: The mixture will turn cloudy as the hydrophobic

precipitates or oils out (depending on temperature).

-

-

Extraction:

-

Add 30 mL of DCM to the aqueous mixture. The product will partition into the organic (lower) layer.

-

Separate phases using a separatory funnel.

-

Wash the organic phase

with 10 mL deionized water to remove residual KCl and excess -

Critical Check: Test the final aqueous wash with

. No precipitate indicates successful removal of Chloride ions.

-

-

Drying & Isolation:

-

Dry the organic phase over anhydrous

for 30 minutes. Filter. -

Remove solvent via rotary evaporation to yield a white solid.[1]

-

-

Recrystallization (Purification):

-

Recrystallize from hot absolute ethanol/water (9:1) to remove trace impurities.

-

Dry in a vacuum oven at 80°C for 12 hours.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step purification workflow ensuring halide-free electrolyte production.

Applications in Drug Development

A. Phase Transfer Catalysis (PTC)

In the synthesis of lipophilic drug intermediates (e.g., fluorinated heterocycles),

-

Specific Use Case: Synthesis of heteroaryl thioethers (antimicrobial pharmacophores) where metal-free coupling is required.

B. Electrochemical Synthesis of Metabolites

To predict drug toxicity, researchers synthesize "metabolites" by oxidizing the parent drug.

-

Protocol: Dissolve drug (10 mM) in MeCN containing 0.1 M

. -

Advantage:[2][3][4] The wide anodic window (up to +3.0V vs Ag/AgCl) allows for the oxidation of the drug molecule without decomposing the electrolyte, a common failure point with TBAPF6.

Safety & Handling

-

Hydrolysis Risk: While stable in dry conditions, the

anion can hydrolyze in the presence of moisture and acid to release Hydrogen Fluoride (HF).-

Precaution: Always store under inert gas (Ar/N2).

-

Emergency: In case of skin contact, use Calcium Gluconate gel immediately.

-

-

Hygroscopicity: The salt is moderately hygroscopic. Weighing should be performed quickly or in a glovebox to maintain stoichiometry in electrochemical applications.

References

-

ChemicalBook. Tetrabutylphosphonium Hexafluorophosphate Properties and CAS 111928-21-3. Retrieved from

-

Alfa Chemistry. Supporting Electrolytes for Electrochemistry: Tetrabutylphosphonium hexafluorophosphate. Retrieved from

-

Tsunashima, K., & Sugiya, M. (2007).[5] Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. Retrieved from

-

Neves, C. M., et al. (2013). Solubility of non-aromatic hexafluorophosphate-based salts and ionic liquids in water. Fluid Phase Equilibria. Retrieved from

-

BenchChem. Tetrabutylphosphonium Hexafluorophosphate Structure and Applications. Retrieved from

Sources

Is Tetrabutylphosphonium hexafluorophosphate hygroscopic?

Technical Guide: Hygroscopicity Profile of Tetrabutylphosphonium Hexafluorophosphate ( )

Executive Summary: The Hygroscopic Paradox

Yes, Tetrabutylphosphonium hexafluorophosphate (TBPHFP) is hygroscopic. [1][2]

However, for the research scientist, a simple "yes" is insufficient. TBPHFP presents a physicochemical paradox: it is a hydrophobic salt (sparingly soluble in water) that simultaneously exhibits hygroscopic behavior (adsorbs atmospheric moisture).[1][2]

Unlike simple halide salts (e.g., NaCl) that deliquesce, TBPHFP does not dissolve in its absorbed water.[1][2] Instead, water molecules adsorb onto the crystal lattice or form semi-clathrate hydrate structures driven by the large ionic volume of the phosphonium cation.[1] For high-precision applications—specifically non-aqueous electrochemistry and phase transfer catalysis—this "hidden" water content is a critical contaminant that can narrow electrochemical windows and alter reaction kinetics.[1][2]

This guide details the mechanism of this interaction, quantifies the impact, and provides a validated protocol for drying and handling.[1]

Chemical Identity & Physicochemical Profile

Before addressing hygroscopicity, we must establish the baseline properties of the anhydrous material to distinguish intrinsic characteristics from moisture-induced artifacts.[1][2]

| Property | Data | Relevance to Hygroscopicity |

| Chemical Name | Tetrabutylphosphonium hexafluorophosphate | Target Compound |

| CAS Number | 5609-09-6 | Distinct from Ammonium analog (3109-63-5) |

| Formula | Large cation + Weakly coordinating anion | |

| Physical State | White Crystalline Solid | High surface area for adsorption |

| Melting Point | ~244–250 °C | High lattice energy; thermally stable |

| Water Solubility | Insoluble / Hydrophobic | Does not dissolve in absorbed water |

| Anion Character | Hexafluorophosphate ( | Hydrolytically unstable in acidic moisture |

Mechanistic Analysis: Water Interaction

The Hydrophobic-Hygroscopic Duality

The term "hygroscopic" typically implies a material that loves water.[1][2] TBPHFP is unique because its components are hydrophobic:

-

The Cation (

): The four butyl chains create a lipophilic shell around the phosphorus core.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

The Anion (

): A non-coordinating anion with low charge density.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Why does it absorb water? The absorption is not driven by dissolution (solvation) but by interstitial accommodation .[1][2] The large size of the tetrabutylphosphonium cation creates voids within the crystal lattice.[1][2] Water molecules, being small and polar, can become trapped in these voids, stabilizing the structure via weak hydrogen bonding with the fluorine atoms of the anion or through dipole-induced dipole interactions with the cation.[1][2]

The Ammonium vs. Phosphonium Distinction

Researchers often substitute Tetrabutylammonium (TBA) and Tetrabutylphosphonium (TBP) salts.[1][2]

-

TBA (

): Higher charge density on Nitrogen; generally more hygroscopic.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

TBP (

): Larger ionic radius (Phosphorus > Nitrogen); more lipophilic.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Result: TBPHFP is less hygroscopic than its ammonium counterpart (TBAHFP), but it is not anhydrous by default.[1][2] It acts as a "moisture sink" over time, reaching equilibrium water contents of 200–2000 ppm depending on ambient humidity.[1][2]

The Hydrolysis Risk

While the water adsorption is physical, the chemical risk is hydrolysis.[1] In the presence of trace acid or elevated temperatures, the

Validated Workflow: Drying & Handling

To ensure scientific integrity, you cannot rely on "fresh" commercial bottles.[1][2] The following protocol guarantees electrochemical-grade dryness (<50 ppm water).

Diagram: The Anhydrous Protocol

Caption: Figure 1. Closed-loop drying and validation workflow for Tetrabutylphosphonium hexafluorophosphate.

Detailed Methodology

Step 1: Vacuum Drying (The Standard) [1][2]

-

Equipment: Vacuum drying oven connected to a high-vacuum pump (oil-free scroll pump recommended to avoid backstreaming).

-

Parameters: Set temperature to 80°C . While the melting point is >240°C, keeping the temperature moderate prevents any potential thermal degradation of trace impurities which could catalyze decomposition.[1]

-

Pressure: Maintain pressure below 1 mbar (0.75 Torr) .

-

Time: 24 hours is the baseline.[1][2][3] For bulk quantities (>50g), extend to 48 hours with occasional agitation (in a glovebox) to expose fresh surface area.[1]

Step 2: Karl Fischer (KF) Validation [1][2]

-

Method: Coulometric Karl Fischer titration is required.[1][2] Volumetric KF is not sensitive enough for the low ppm levels required here.

-

Solvent System: Use a methanol/chloroform (3:[1][2][4]1) mixture. TBPHFP is soluble in organic solvents; ensuring complete dissolution is vital to release trapped lattice water.[1][2]

-

Target: For electrochemical windows >4.0 V, water content must be <50 ppm .

Step 3: Handling

Application Implications

Electrochemistry (Batteries & Sensors)

In non-aqueous redox flow batteries or supercapacitors, TBPHFP is a supporting electrolyte.[1][2]

-

The Risk: Water reduces the electrochemical window.[1][2] The electrolysis of water occurs at ~1.23 V, whereas TBPHFP is stable up to ~5.0 V vs

.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Observation: If your cyclic voltammetry (CV) scans show "ghost peaks" near 1.5 V or high background current, your TBPHFP is wet.[1][2]

Phase Transfer Catalysis (PTC)

In drug synthesis, TBPHFP facilitates reactions between immiscible phases.[1][2]

-

The Nuance: While "wet" PTC is common, the specific hydration state of the cation affects the partition coefficient .[1]

-

Impact: A hydrated cation (

) is less lipophilic than the anhydrous form, potentially slowing the transfer of the anion into the organic phase.[1] Reproducibility in kinetic studies demands anhydrous starting material.[1][2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

References

-

AIP Publishing. (2014).[1][2] Understanding the impact of the central atom on the ionic liquid behavior: Phosphonium vs ammonium cations. The Journal of Chemical Physics. Retrieved January 31, 2026, from [Link][1][2]

-

MDPI. (2022).[1][2] Intermolecular Interaction of Tetrabutylammonium and Tetrabutylphosphonium Salt Hydrates by Low-Frequency Raman Observation. Molecules. Retrieved January 31, 2026, from [Link][1][2]

An In-depth Technical Guide to the Safe Handling of Tetrabutylphosphonium Hexafluorophosphate

This guide provides a comprehensive overview of the essential safety and handling protocols for Tetrabutylphosphonium hexafluorophosphate ([P(C₄H₉)₄][PF₆]), a phosphonium-based ionic liquid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the chemical rationale behind each precaution, ensuring a culture of safety and scientific integrity in the laboratory.

Chemical and Hazard Profile

Tetrabutylphosphonium hexafluorophosphate is a salt that is typically a white to off-white solid at room temperature. Its utility as an electrolyte and in various synthetic applications stems from its thermal stability and electrochemical properties. However, its chemical nature necessitates a thorough understanding of its potential hazards.

The primary hazards are associated with its irritant properties and the latent risks of its constituent ions: the Tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) and the hexafluorophosphate anion ([PF₆]⁻). The Globally Harmonized System (GHS) classifies this compound with several key hazard statements.[1][2]

| Property | Data | Source |

| Molecular Formula | C₁₆H₃₆F₆NP | [2] |

| Molecular Weight | 387.43 g/mol | [2] |

| Appearance | Off-white powder/solid | [2] |

| Melting Point | ~250 °C (Decomposition ~388 °C) | [3] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

The causality of irritation is twofold. The bulky, lipophilic nature of the tetrabutylphosphonium cation can interact with cell membranes, while the hexafluorophosphate anion presents a more significant, often overlooked, chemical risk.

The Instability of the Hexafluorophosphate Anion: A Latent Hazard

A critical aspect of handling [PF₆]⁻ salts is the potential for hydrolysis. While often perceived as a stable, non-coordinating anion, [PF₆]⁻ can decompose in the presence of moisture, particularly under acidic conditions or at elevated temperatures, to generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF).[4][5][6]

The hydrolysis cascade can be summarized as: [PF₆]⁻ + H₂O ⇌ [POF₄]⁻ + 2HF

This reaction is a significant concern because even trace amounts of water in solvents or absorbed from the atmosphere can initiate decomposition, leading to the insidious presence of HF in the laboratory environment.[6] HF is a severe contact poison that can cause deep, painful burns and systemic toxicity.[7]

Thermal Decomposition

Thermal decomposition of Tetrabutylphosphonium hexafluorophosphate occurs at high temperatures (around 388°C) and can release hazardous substances.[3][8][9] These include toxic oxides of phosphorus (POx), nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride.[10]

The Hierarchy of Controls: A Framework for Safety

Effective management of the risks associated with Tetrabutylphosphonium hexafluorophosphate requires a systematic approach. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: The Hierarchy of Controls prioritizes safety measures.

While elimination or substitution may not always be feasible, robust engineering controls, administrative policies, and consistent use of Personal Protective Equipment (PPE) are mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is to minimize exposure. This is achieved by combining engineering controls with appropriate PPE.

Engineering Controls

-

Ventilation: All handling of Tetrabutylphosphonium hexafluorophosphate, especially when heating or creating aerosols, must be performed in a well-ventilated area.[10][11] A certified chemical fume hood is the standard and most effective engineering control to prevent inhalation of dust or decomposition products.[12]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[14][15][16][17]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] A face shield should also be worn when there is a significant risk of splashes.[1]

-

Skin Protection:

-

Gloves: Wear impervious, chemical-resistant gloves.[7][13] Nitrile or fluorinated rubber gloves are suitable for handling phosphonium salts.[13] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[7]

-

Protective Clothing: A lab coat is required at a minimum. For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls should be used.[1][13]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridges for dusts and acid gases should be used.[13]

Standard Operating Protocol: Preparation of an Electrolyte Solution

This protocol demonstrates the integration of safety measures into a common laboratory workflow. The objective is to prepare a 0.1 M solution of Tetrabutylphosphonium hexafluorophosphate in acetonitrile.

Pre-Requisites:

-

A designated and cleared workspace within a chemical fume hood.

-

All required PPE is worn correctly.

-

The location of the nearest eyewash station, safety shower, and spill kit is known.

-

A waste container specifically for phosphonium salt waste is available.

Step-by-Step Methodology:

-

Preparation: Place a magnetic stir plate and a calibrated balance inside the chemical fume hood.

-

Taring the Vessel: Place an appropriately sized beaker or flask on the balance and tare it.

-

Weighing: Carefully weigh the required mass of Tetrabutylphosphonium hexafluorophosphate directly into the beaker. Handle the container with care to avoid creating dust.[18]

-

Solvent Addition: Remove the beaker from the balance. While still inside the fume hood, slowly add the calculated volume of dry acetonitrile to the beaker.

-

Dissolution: Add a magnetic stir bar to the beaker and place it on the stir plate. Stir the solution until the solid is fully dissolved.

-

Transfer and Storage: Once dissolved, transfer the solution to a clearly labeled, sealed storage bottle. The label should include the chemical name, concentration, date, and appropriate hazard pictograms.

-

Decontamination: Wipe down the balance, stir plate, and any other equipment with a suitable solvent. Dispose of the contaminated wipes in the designated solid waste container.

-

PPE Removal and Hygiene: Remove gloves using the proper technique and dispose of them. Immediately wash hands thoroughly with soap and water.[10]

Storage and Disposal

Storage

Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat.[10][11][18]

-

Moisture Control: The compound is moisture-sensitive due to the risk of [PF₆]⁻ hydrolysis.[10] Keep containers tightly closed when not in use.[1][10][11] Storing in a desiccator or glovebox with an inert atmosphere is best practice.[12]

-

Incompatibilities: Store separately from strong oxidizing agents.[10]

Disposal

Tetrabutylphosphonium hexafluorophosphate and its containers must be treated as hazardous waste.

-

Procedure: Dispose of the chemical and any contaminated materials through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1][19]

-

Regulations: Do not dispose of it in drains or the general trash.[20] All disposal must comply with local, state, and federal environmental regulations.[19]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[10]

-

Skin Contact: Take off all contaminated clothing immediately.[20] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice.[1] Due to the potential for HF formation, some safety protocols for related compounds suggest the application of a 2.5% calcium gluconate gel after washing.

-

Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention if symptoms persist.[10]

-

Ingestion: Rinse the mouth with water.[20] Do NOT induce vomiting.[20] Call a poison center or doctor if you feel unwell.

Spill Response

-

Small Spills (Solid): Ensure proper PPE is worn. Gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[19]

-

Large Spills: Evacuate the area immediately. Ensure the area is well-ventilated. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's environmental health and safety department.

-

Containment: Prevent the spilled material from entering drains or waterways.[20]

References

- hexafluorophosphate - SAFETY DATA SHEET. (n.d.).

- TETRABUTYLPHOSPHONIUM HEXAFLUOROPHOSPHATE Safety Data Sheets - Echemi. (2019, July 15).

- Safety Data Sheet - Hampton Research. (2024, October 10).

- SAFETY DATA SHEET - Fisher Scientific. (2024, November 14).

- Safety Data Sheet - DC Fine Chemicals. (2024, November 4).

- Safety Data Sheet: Tetrabutylammonium hexafluorophosphate - Chemos GmbH&Co.KG. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - Tetrabutylammonium hexafluorophosphate - ChemicalBook. (2025, July 26).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem. (n.d.).

- The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi) | Request PDF - ResearchGate. (2025, August 5).

- CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1 - Regulations.gov. (2018, November 29).

- Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate - Journal of Applicable Chemistry. (n.d.).

- Safety Data Sheet - Iolitec. (2015, December 1).

- How do I handle with ionic liquids? - ResearchGate. (2015, September 1).

- (PDF) Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate - ResearchGate. (2015, May 1).

- Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed. (2010, March 25).

- Personal Protective Equipment (PPE) - CHEMM. (n.d.).

- Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries | Nano Letters - ACS Publications. (2023, November 20).

- Tetrabutylammonium hexafluorophosphate | 3109-63-5 - ChemicalBook. (n.d.).

- Safety Data Sheet - Iolitec. (2022, September 20).

- Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10).

- (PDF) Effect of Tetra-n-butyl Ammonium Hexafluorophosphate on Thermal Decomposition of Ammonium Per chlorate (International Peer Reviewed Journal) - ResearchGate. (2019, July 27).

- Personal Protective Equipment | US EPA. (2025, September 12).

- Personal Protective Equipment for Chemical Handling | Safelyio. (n.d.).

- The acid catalyzed hydrolysis of hexafluorophosphate - Semantic Scholar. (1969, March 1).

- Ionic Liquids Toxicity—Benefits and Threats - PMC - PubMed Central. (n.d.).

- Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB - OSTI. (2012, February 10).

Sources

- 1. echemi.com [echemi.com]

- 2. Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. joac.info [joac.info]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. realsafety.org [realsafety.org]

- 16. epa.gov [epa.gov]

- 17. safelyio.com [safelyio.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. fishersci.be [fishersci.be]

- 20. chemos.de [chemos.de]

A Senior Application Scientist's Guide to the Synthesis of High-Purity Tetrabutylphosphonium Hexafluorophosphate

This guide provides an in-depth exploration of the synthesis, purification, and characterization of high-purity tetrabutylphosphonium hexafluorophosphate ([P(Bu)₄]PF₆). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a reliable source of this versatile phosphonium salt.

Introduction: The Versatility of Tetrabutylphosphonium Hexafluorophosphate

Tetrabutylphosphonium hexafluorophosphate is a quaternary phosphonium salt that has garnered significant interest across various scientific disciplines. Its utility stems from a unique combination of a bulky, non-polar tetrabutylphosphonium cation and a weakly coordinating hexafluorophosphate anion. This structure imparts high solubility in polar organic solvents, excellent thermal stability, and a wide electrochemical window, making it an indispensable tool in modern chemistry.

In the realm of pharmaceutical synthesis, it serves as a highly efficient phase-transfer catalyst (PTC), accelerating reactions between reactants in immiscible phases.[1] This is particularly crucial for the synthesis of complex drug molecules where achieving high yields and selectivity is paramount.[1] Furthermore, its application extends to biotechnology, where it is employed in the extraction and purification of biomolecules, a critical step in genomics, proteomics, and drug discovery.[2]

The Core Synthesis: A Tale of Ion Exchange

The most common and efficient route to synthesizing tetrabutylphosphonium hexafluorophosphate is through a salt metathesis or ion exchange reaction. This method is favored for its simplicity and high yield.

The Chemical Reaction

The reaction involves the exchange of ions between a tetrabutylphosphonium salt, typically a halide such as tetrabutylphosphonium bromide ([P(Bu)₄]Br), and a hexafluorophosphate salt, like potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆).

Caption: The salt metathesis reaction for the synthesis of Tetrabutylphosphonium Hexafluorophosphate.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to produce a high yield of the desired product.

Materials:

-

Tetrabutylphosphonium bromide ([P(Bu)₄]Br)

-

Potassium hexafluorophosphate (KPF₆)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve potassium hexafluorophosphate (1.0 equivalent) in deionized water.

-

In a separate flask, dissolve tetrabutylphosphonium bromide (1.0 equivalent) in dichloromethane.

-

-

Reaction:

-

Add the dichloromethane solution of tetrabutylphosphonium bromide to the aqueous solution of potassium hexafluorophosphate.

-

Stir the resulting biphasic mixture vigorously at room temperature for 24 hours to ensure complete ion exchange.[3]

-

-

Work-up and Isolation:

-

After 24 hours, cease stirring and allow the two phases to separate. The desired product, tetrabutylphosphonium hexafluorophosphate, will be in the organic phase, while the potassium bromide byproduct will remain in the aqueous phase.[4]

-

Carefully separate the organic layer.

-

Wash the organic phase three times with deionized water to remove any remaining water-soluble impurities.[3]

-

Dry the organic phase over anhydrous sodium carbonate, then filter to remove the drying agent.[3]

-

Remove the dichloromethane solvent via rotary evaporation to yield the crude product as a white solid.[3][4]

-

-

Drying:

The Path to High Purity: Purification

For many applications, especially in electrochemistry and drug development, the purity of tetrabutylphosphonium hexafluorophosphate is critical.[4] Recrystallization is the most effective method for achieving high purity.[4][5]

Recrystallization Protocol

Solvent System: A mixture of absolute ethanol and water is a common choice for recrystallization.[6]

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot absolute ethanol.[4]

-

Crystallization: Slowly add deionized water to the hot solution until it becomes slightly turbid. Then, add a small amount of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with cold deionized water.

-

Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 80-100°C) for 24-48 hours.[6] For exacting applications, drying in a drying pistol at the boiling temperature of a solvent like toluene for up to 48 hours may be employed.[7]

Caption: The workflow for the purification of Tetrabutylphosphonium Hexafluorophosphate via recrystallization.

Characterization: Confirming Purity and Identity

The final product should be a white to off-white powder or crystalline solid.[4] Its identity and purity can be confirmed using a variety of analytical techniques.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆F₆NP | [4][8] |

| Molar Mass | 387.43 g/mol | [4][5][8] |

| Melting Point | 244-246 °C | [4][5] |

| Appearance | White to off-white powder/crystals | [4] |

| Solubility in Water | Insoluble | [4][6] |

| Solubility in Organic Solvents | Highly soluble in acetone, acetonitrile, and methanol | [4][5] |

Spectroscopic and Thermal Analysis:

-

¹H NMR (in CD₃CN): Expected peaks around 0.96 ppm (triplet, 12H, CH₃), 1.34 ppm (multiplet, 8H, CH₃-CH₂), 1.59 ppm (multiplet, 8H, CH₂-CH₂N), and 3.06 ppm (multiplet, 8H, NCH₂).[7]

-

¹⁹F NMR (in CD₃CN): A doublet is expected around -73.0 ppm for the PF₆ anion.[7]

-

³¹P NMR (in CD₃CN): A septet should be observed around -144.6 ppm for the PF₆ anion.[7]

-

Differential Scanning Calorimetry (DSC): Can be used to confirm the melting point and determine the decomposition temperature, which is around 388 °C.[3]

-

Elemental Analysis: The measured percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated values.[7]

Safety and Handling

Tetrabutylphosphonium hexafluorophosphate is harmful if swallowed and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[7][9]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.[10][11]

-

Eye Protection: Use safety glasses with side-shields or goggles.[12]

-

Skin and Body Protection: Wear a lab coat.[12]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Avoid creating dust.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] The compound is known to be hygroscopic, so storage in a dry, inert atmosphere is recommended.[4]

-

Keep away from strong oxidizing agents.[12]

Applications in Drug Development and Beyond

The high purity of the synthesized tetrabutylphosphonium hexafluorophosphate makes it suitable for a range of sensitive applications:

-

Phase-Transfer Catalysis: Its primary role in organic synthesis is to facilitate reactions between reactants in different phases, leading to higher yields and faster reaction rates in the production of pharmaceutical intermediates.[1]

-

Supporting Electrolyte: In electrochemistry, it is widely used as a supporting electrolyte in non-aqueous systems due to its wide potential window and chemical inertness.[5][14]

-

Ionic Liquids: It serves as a precursor in the synthesis of novel ionic liquids, which are gaining attention as green solvents and have potential applications in drug delivery systems.[15]

-

Biotechnology: It is used as a reagent for the extraction and purification of biomolecules, which is fundamental in drug discovery research.[2]

-

Nanomaterial Synthesis: It can be used in the stabilization of nanoparticles, which have emerging applications in drug and gene delivery.[15]

References

- hexafluorophosphate - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- Tetrabutylammonium hexafluorophosphate synthesis. (n.d.). ChemicalBook.

- Boost Organic Synthesis: The Catalytic Power of TBAPF6. (n.d.). Autech Industry Co., Limited.

- Exploring the Applications of Tetrabutylphosphonium Bromide in Advanced Technologies. (n.d.). Autech Industry Co., Limited.

- Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals.

- A Comprehensive Technical Guide on the Physical Characteristics of Tetrabutylammonium Hexafluorophosphate (TBAPF₆). (n.d.). BenchChem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- Tetrabutylphosphonium Bromide: A Critical Component for Pharmaceutical Synthesis. (2026, January 19). Autech Industry Co., Limited.

- Tetrabutylammonium hexafluorophosphate. (n.d.). In Wikipedia.

- TETRABUTYLPHOSPHONIUM HEXAFLUOROPHOSPHATE Safety Data Sheets. (n.d.). Echemi.

- Safety Data Sheet: Tetrabutylammonium hexafluorophosphate. (2019, March 26). Chemos GmbH & Co.KG.

- Tetrabutylammonium hexafluorophosphate – Knowledge and References. (n.d.). Taylor & Francis.

- Dümmling, S., Eichhorn, E., Schneider, S., Speiser, B., & Würde, M. (1996). Recycling of the Supporting Electrolyte Tetra(n-butyl)ammonium Hexafluorophosphate from Used Electrolyte Solutions. Current Separations, 15(2), 53-55.

- Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. (2009). The Royal Society of Chemistry.

- Tetrabutylammonium hexafluorophosphate 98. (n.d.). Sigma-Aldrich.

- Tetra-n-butylammonium hexafluorophosphate. (n.d.). PubChem.

- Tetrabutylammonium hexafluorophosphate. (n.d.). ChemicalBook.

- Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. (2020). Molecules, 25(23), 5568. MDPI.

- Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). Polymers, 14(15), 3187. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 6. basinc.com [basinc.com]

- 7. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [chemicalbook.com]

- 8. Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Stability Cyclic Voltammetry Using Tetrabutylphosphonium Hexafluorophosphate

This Application Note is designed for researchers requiring extended electrochemical windows and enhanced thermal stability in non-aqueous cyclic voltammetry (CV). It details the specific utility of Tetrabutylphosphonium Hexafluorophosphate (

Executive Summary

In non-aqueous electrochemistry, Tetrabutylammonium hexafluorophosphate (TBAHFP) is the standard supporting electrolyte. However, it fails under two critical conditions:

-

Extreme Cathodic Potentials: The ammonium cation (

) is susceptible to Hofmann elimination or reductive cleavage at highly negative potentials (typically beyond -2.6 V vs Fc/Fc -

Elevated Temperatures: Ammonium salts degrade rapidly above 80°C.

Tetrabutylphosphonium hexafluorophosphate (TBPHFP) addresses these limitations. The phosphorus-carbon (P-C) bond exhibits higher bond dissociation energy and steric shielding compared to the N-C bond, extending the cathodic window and allowing operation at temperatures exceeding 150°C.

Physicochemical Profile & Selection Criteria[1][2]

The decision to switch from Ammonium to Phosphonium should be data-driven. The table below contrasts the two electrolytes.

Table 1: Comparative Properties of Electrolytes

| Feature | Tetrabutylammonium ( | Tetrabutylphosphonium ( | Impact on Experiment |

| CAS Number | 3109-63-5 | 111928-21-3 | Ensure correct ordering; Phosphonium is often listed as an "Ionic Liquid" precursor. |

| Cathodic Limit | ~ -2.6 V (vs Fc/Fc | ~ -3.0 V to -3.3 V (vs Fc/Fc | Allows observation of highly reductive events (e.g., radical anions of aromatics). |

| Thermal Stability | Decomposes > 80°C | Stable > 350°C | Critical for high-temp CV or molten salt studies. |

| Solubility | High in MeCN, DCM, DMSO | High in MeCN, DCM, DMSO | Drop-in replacement; no solvent system change required. |

| Hygroscopicity | Moderate | High | Requires stricter drying protocols (vacuum oven) to prevent water-induced side reactions. |

Decision Logic: When to Use TBPHFP

The following decision tree illustrates the logical pathway for selecting TBPHFP over standard salts.

Figure 1: Decision logic for selecting Tetrabutylphosphonium over Tetrabutylammonium cations.

Protocol 1: Purification of TBPHFP

Critical Step: Commercial TBPHFP (often 98% purity) contains halide impurities (Bromide/Chloride from synthesis) and moisture. Halides are electroactive and will appear as "ghost peaks" near 0 V. You must purify before use.

Materials

-

Raw TBPHFP (Commercial grade)

-

Absolute Ethanol (Hot)

-

Ultrapure Water (18.2 MΩ·cm)

-

Vacuum Oven

-

Buchner Funnel & Frit (Fine porosity)

Step-by-Step Methodology

-

Dissolution: Dissolve 10 g of raw TBPHFP in the minimum amount of boiling absolute ethanol (~15–20 mL) in a clean Erlenmeyer flask.

-

Precipitation: While stirring rapidly, add warm ultrapure water dropwise until the solution turns slightly cloudy (persistent turbidity).

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours. The phosphonium salt will crystallize out as white needles.

-

Filtration: Filter the crystals using a vacuum frit. Wash with a small amount of ice-cold 50:50 EtOH/Water mixture.

-

Drying (Crucial):

-

Place crystals in a vacuum oven at 100°C for 24 hours.

-

Note: Unlike ammonium salts, phosphonium salts can withstand this higher drying temperature, ensuring superior water removal.

-

-

Storage: Transfer immediately to an Argon-filled glovebox or a desiccator with activated molecular sieves.

Protocol 2: Cyclic Voltammetry Setup

This protocol assumes the use of a standard 3-electrode cell in an inert atmosphere (Glovebox or Schlenk line).

Reagents

-

Electrolyte: Purified TBPHFP (0.1 M final concentration).

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Validation: Solvent must be dried over activated 3Å molecular sieves for 48h.

-

-

Internal Standard: Ferrocene (Fc).[1]

Experimental Workflow

Figure 2: Sequential workflow for validating the electrolyte system before analyte measurement.

Detailed Steps

-

Cell Preparation: Flame-dry the electrochemical cell and cool under Argon flow.

-

Electrolyte Solution: Dissolve 390 mg of TBPHFP (MW ≈ 390.4 g/mol ) in 10 mL of anhydrous solvent.

-

Check: The solution must be perfectly clear. Cloudiness indicates moisture uptake.

-

-

Background Scan (The "Blank"):

-

Working Electrode: Glassy Carbon (polished to mirror finish).

-

Counter Electrode: Platinum Wire.

-

Reference: Ag wire (pseudo-reference).

-

Action: Scan from 0 V to -3.0 V.

-

Criteria: Current density should remain < 1 µA/cm² until the solvent breakdown wall. If a peak appears at -1.5 V to -2.0 V, it is likely dissolved Oxygen (degas longer) or trace water.

-

-

Analyte Measurement: Add your electroactive compound (1 mM). Record CV at scan rates 50, 100, 200, 500 mV/s.

-

Referencing: At the end of the experiment, add a small crystal of Ferrocene. Record one final scan. Calibrate all potentials to

.

Data Analysis & Troubleshooting

Interpreting the "Extended Window"

When using TBPHFP, you may observe redox features at very negative potentials (e.g., -2.8 V) that were previously obscured by the solvent breakdown wall of TBA salts.

-

Validation: To prove a peak at -2.8 V is your analyte and not electrolyte decomposition, run a "Blank" scan with only TBPHFP at the same sensitivity.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High Resistance (iR drop) | Poor solubility or clogged frit | TBPHFP is bulky. Ensure the frit on the reference electrode is not clogged with precipitated salt. Use a Vycor tip if necessary. |

| Drifting Potential | Unstable Reference | The Ag wire pseudo-reference can drift. Rely strictly on the internal Ferrocene standard added at the end. |

| Peak at ~ -2.0 V | Trace Water | TBPHFP is hygroscopic. Re-dry the salt at 100°C under vacuum. Add activated alumina to the cell if the analyte is compatible. |

| Yellowing of Solution | Impurity Oxidation | If the solution turns yellow upon anodic scanning, the phosphonium cation may be reacting with radical intermediates. Verify with a known stable standard. |

References

-

Electrochemical Windows of Ionic Liquids

-

Synthesis and Purification Protocols

- Ramnial, T., et al. (2008). Phosphonium ionic liquids as reaction media for strong bases. The Journal of Organic Chemistry, 73(3), 1017-1020.

- Relevance: details the stability of phosphonium cations in the presence of strong nucleophiles/bases, valid

-

Commercial Property Data (CAS 111928-21-3)

-

TCI Chemicals. Product Specification: Tetrabutylphosphonium Hexafluorophosphate.

- Relevance: Confirms physical properties, solubility, and handling requirements.

-

-

Comparison of Ammonium vs.

- Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids.

- Relevance: Direct comparison of potential windows showing the c

Sources

Application Notes and Protocols for Tetrabutylphosphonium Hexafluorophosphate in Supercapacitor Research

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Tetrabutylphosphonium Hexafluorophosphate ([P₄₄₄₄][PF₆]) as an electrolyte in supercapacitor research. It offers in-depth protocols, the scientific rationale behind experimental choices, and methods for data interpretation, ensuring both technical accuracy and practical applicability.

Introduction: The Role of [P₄₄₄₄][PF₆] in Advanced Energy Storage

Supercapacitors, or electric double-layer capacitors (EDLCs), are critical energy storage devices that bridge the gap between traditional capacitors and batteries, offering high power density and exceptional cycle life.[1] The performance of a supercapacitor is intrinsically linked to its core components, particularly the electrolyte, which governs the device's operating voltage, energy density, and overall stability.[1]

Ionic liquids (ILs) have emerged as a superior class of electrolytes due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window.[2] Among these, phosphonium-based ionic liquids (PILs) like Tetrabutylphosphonium Hexafluorophosphate ([P₄₄₄₄][PF₆]) are gaining prominence.[1] [P₄₄₄₄][PF₆] is composed of a symmetric tetrabutylphosphonium ([P₄₄₄₄]⁺) cation and a hexafluorophosphate ([PF₆]⁻) anion. This combination imparts high ionic conductivity and excellent thermal and electrochemical stability, making it a compelling candidate for high-performance supercapacitors.[1][2]

This guide will detail the practical application of [P₄₄₄₄][PF₆], from electrolyte preparation and device fabrication to comprehensive electrochemical characterization.

Physicochemical Properties and Rationale for Use

The efficacy of [P₄₄₄₄][PF₆] as a supercapacitor electrolyte stems from its distinct molecular structure and resulting properties. The large, symmetric [P₄₄₄₄]⁺ cation contributes to a disordered packing arrangement, which can maintain a liquid state over a broad temperature range and facilitate ion transport. The [PF₆]⁻ anion is known for its electrochemical stability.

Causality Behind Performance:

-

Wide Electrochemical Window: The inherent stability of the phosphonium cation and the hexafluorophosphate anion allows for a wide potential window (>3.5 V), which is crucial for achieving high energy density (Energy Density ∝ Voltage²).[1]

-

High Ionic Conductivity: Although often more viscous than conventional organic electrolytes, the high concentration of mobile ions in [P₄₄₄₄][PF₆] ensures efficient charge transport within the electrode pores, leading to good power performance.[1]

-

Thermal Stability: The strong ionic bonds in [P₄₄₄₄][PF₆] result in high thermal stability, making it safer than volatile and flammable organic solvents, especially in applications where temperature fluctuations are a concern.[2]

-

Low Volatility: The negligible vapor pressure of [P₄₄₄₄][PF₆] prevents electrolyte dry-out and leakage, enhancing the long-term operational stability and safety of the supercapacitor device.[2]

Table 1: Key Physicochemical Properties of Tetrabutylphosphonium Hexafluorophosphate

| Property | Typical Value | Significance in Supercapacitors |

| Chemical Formula | C₁₆H₃₆F₆P₂ | Defines the ionic species involved in charge storage. |

| Molecular Weight | 388.4 g/mol | Influences viscosity and ion mobility. |

| Appearance | Colorless to pale yellow solid or liquid | Physical state at room temperature. |

| Thermal Stability | High decomposition temperature (>300 °C) | Ensures operational safety and stability at elevated temperatures. |

| Ionic Conductivity | 1-10 mS/cm (typical range for PILs) | Governs the rate capability (power density) of the device. |

| Electrochemical Window | > 3.5 V | Allows for higher operating voltages, leading to higher energy density. |

Comprehensive Experimental Workflow

The process of evaluating [P₄₄₄₄][PF₆] in a supercapacitor involves three main stages: materials preparation, device assembly, and electrochemical testing. Each stage contains critical steps that directly influence the final performance metrics of the device.

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for fabricating and testing a symmetric activated carbon supercapacitor using a [P₄₄₄₄][PF₆]-based electrolyte.

Protocol 1: Preparation of 1 M [P₄₄₄₄][PF₆] Electrolyte in Acetonitrile

Rationale: Acetonitrile (ACN) is a common aprotic polar solvent used in electrochemistry due to its relatively high dielectric constant and low viscosity, which helps to dissolve the ionic liquid and improve ion mobility.[3] Anhydrous conditions are critical because the [PF₆]⁻ anion is susceptible to hydrolysis, which can produce hazardous hydrogen fluoride and degrade device performance.[4] All handling should be performed in an inert atmosphere (e.g., an argon-filled glovebox).

Materials & Equipment:

-

Tetrabutylphosphonium hexafluorophosphate ([P₄₄₄₄][PF₆], ≥99%)

-

Anhydrous acetonitrile (ACN, H₂O < 50 ppm)[5]

-

Activated 3Å molecular sieves[5]

-

Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm)

-

Analytical balance, volumetric flask, magnetic stirrer

Procedure:

-

Drying: Bake the volumetric flask and magnetic stir bar at 120 °C for at least 4 hours to remove any adsorbed moisture. Transfer the glassware into the glovebox antechamber while still hot.

-

Weighing: Inside the glovebox, weigh the required amount of [P₄₄₄₄][PF₆] to prepare a 1 M solution (e.g., 3.884 g for 10 mL of electrolyte).

-

Dissolution: Transfer the weighed [P₄₄₄₄][PF₆] into the dried volumetric flask. Add approximately half the final volume of anhydrous ACN. Place the flask on a magnetic stirrer and stir until the salt is fully dissolved.[6]

-

Final Volume: Once dissolved, add anhydrous ACN to the calibration mark of the volumetric flask. Cap and invert the flask several times to ensure a homogeneous solution.

-

Drying & Storage: Add activated molecular sieves (approx. 5% of the total volume) to the electrolyte to scavenge any residual water.[5] Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Fabrication of Activated Carbon Electrodes

Rationale: A typical electrode slurry consists of an active material, a conductive additive, and a binder. Activated carbon (AC) provides a high surface area for ion adsorption.[7] A conductive additive like Super P or graphite fibers enhances the electronic conductivity of the electrode.[3] A binder, such as polyvinylidene fluoride (PVDF), provides mechanical integrity and adhesion to the current collector.[7] N-Methyl-2-pyrrolidone (NMP) is a common solvent for PVDF.

Materials & Equipment:

-

Activated carbon (AC, supercapacitor grade, e.g., YP-50F)[3]

-

Conductive additive (e.g., Super P carbon black)

-

Binder (e.g., PVDF)

-

Solvent (N-Methyl-2-pyrrolidone, NMP)[8]

-

Aluminum foil (current collector)

-

Planetary mixer or mortar and pestle

-

Doctor blade film applicator

-

Vacuum oven

Procedure:

-

Dry Materials: Dry the activated carbon and Super P at 120 °C under vacuum for 12 hours to remove moisture.

-

Slurry Formulation: Prepare a slurry with the following mass ratio: 85% Activated Carbon : 10% Super P : 5% PVDF .[9]

-

Mixing: a. In a vial, weigh the calculated amounts of AC and Super P. Dry mix the powders thoroughly for 15 minutes. b. Separately, dissolve the PVDF binder in NMP to form a 5 wt% solution. This may require stirring for several hours.[8] c. Slowly add the PVDF/NMP solution to the dry powder mixture while continuously mixing. Add additional NMP as needed to achieve a homogeneous, viscous slurry without lumps. Mix for at least 30 minutes in a planetary mixer.

-

Coating: a. Clean the aluminum foil with ethanol and dry it. b. Fix the foil onto the casting surface of the doctor blade applicator. c. Pour the slurry onto the foil and cast a uniform film of desired thickness (e.g., 100-150 µm).

-

Drying: a. Transfer the coated foil to an oven and dry at 80 °C for 2 hours to evaporate the bulk of the NMP. b. Transfer to a vacuum oven and dry at 120 °C for at least 12 hours to remove all residual solvent and moisture.

Protocol 3: Assembly of a CR2032 Coin-Cell Supercapacitor

Rationale: A two-electrode symmetric coin cell is a standard configuration for testing supercapacitor materials. Assembly must be performed in a glovebox to prevent contamination of the electrolyte and electrodes by air and moisture.[5]

Materials & Equipment:

-

Dried activated carbon electrodes

-

Polypropylene separator (e.g., Celgard 2400)

-

CR2032 coin cell components (casing, spacer disc, spring)

-

Electrode punch (e.g., 14 mm diameter)

-

Separator punch (e.g., 18 mm diameter)

-

Hydraulic crimping machine

-

Micropipette

Procedure (performed inside a glovebox):

-

Electrode & Separator Punching: Punch out two circular electrodes of identical mass from the coated foil. Punch a slightly larger circular separator.

-

Cell Assembly: a. Place the first electrode in the center of the bottom CR2032 casing (active material facing up). b. Add 2-3 drops (approx. 40-60 µL) of the 1 M [P₄₄₄₄][PF₆] electrolyte onto the electrode surface, ensuring it is fully wetted. c. Place the separator on top of the wetted electrode. d. Add another 2-3 drops of electrolyte onto the separator. e. Place the second electrode on top of the separator (active material facing down). f. Place the spacer disc and then the spring on top of the electrode stack. g. Carefully place the top cap onto the assembly.

-

Crimping: Transfer the assembled cell to the hydraulic crimper and seal it according to the manufacturer's instructions.

-

Resting: Allow the assembled cell to rest for at least 12 hours before testing to ensure complete wetting of the electrode pores by the electrolyte.

Electrochemical Characterization and Data Analysis

Electrochemical testing is performed using a potentiostat. The following are the key techniques and the data they provide.[10]

Protocol 4: Electrochemical Characterization

-

Cyclic Voltammetry (CV):

-

Purpose: To assess the capacitive behavior and electrochemical stability window.

-

Procedure: Scan the potential within the expected voltage window (e.g., 0 V to 2.7 V) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

-

Interpretation: An ideal capacitor exhibits a rectangular CV curve.[11] The area within the curve is proportional to the stored charge.

-

-

Galvanostatic Charge-Discharge (GCD):

-

Purpose: To calculate specific capacitance, energy density, power density, and coulombic efficiency.

-

Procedure: Charge and discharge the cell between the voltage limits (e.g., 0 V to 2.7 V) at different constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

-

Interpretation: An ideal capacitor shows a symmetric, triangular charge-discharge profile.[12]

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To analyze the internal resistance and ion diffusion kinetics of the device.[13]

-

Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Interpretation: The resulting Nyquist plot provides critical information about the device's internal resistances.[14]

-

Data Analysis and Interpretation

1. Calculations from GCD Curves:

-

Specific Capacitance (C, in F/g): Calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of active material on a single electrode, and ΔV is the voltage window.

-

Energy Density (E, in Wh/kg): E = (C * ΔV²) / (2 * 3.6)

-

Power Density (P, in W/kg): P = (E * 3600) / Δt

2. Interpreting the Nyquist Plot (EIS):

The Nyquist plot visualizes the impedance of the supercapacitor at different frequencies.

-

High-Frequency Intercept: The point where the plot intersects the real axis (Z') represents the Equivalent Series Resistance (ESR). A lower ESR is desirable for high power performance.

-

Mid-Frequency Semicircle: The diameter of the semicircle corresponds to the charge-transfer resistance (Rct) at the electrode-electrolyte interface.

-

45° Warburg Line: This region relates to the frequency-dependent ion diffusion within the porous structure of the electrodes.

-

Low-Frequency Vertical Line: A line approaching 90° indicates ideal capacitive behavior, where ions have fully penetrated the electrode pores.

Expected Performance and Cycling Stability

Supercapacitors utilizing phosphonium-based IL electrolytes with activated carbon electrodes are expected to deliver robust performance, particularly high cycling stability.

Table 2: Representative Performance Data for AC-based Supercapacitors with IL Electrolytes

| Parameter | Expected Value Range | Notes |

| Specific Capacitance | 100 - 170 F/g @ 1 A/g | Highly dependent on the specific surface area and pore structure of the activated carbon.[7][15] |

| Operating Voltage | 2.7 - 3.5 V | A key advantage of ILs over aqueous electrolytes (~1 V).[15] |

| Energy Density | 20 - 35 Wh/kg | Calculated based on capacitance and voltage. |

| Power Density | 500 - 1500 W/kg | Dependent on the ESR of the device. |

| Coulombic Efficiency | > 99% | Indicates high reversibility of the charge-discharge process. |

| Cycling Stability | > 90% capacitance retention after 10,000 cycles | A hallmark of EDLCs; degradation can be influenced by electrolyte purity and voltage.[15][16][17] |

Note: These values are representative and can vary significantly based on the specific grade of activated carbon, electrode mass loading, and testing conditions.

Safety and Handling Precautions

Tetrabutylphosphonium hexafluorophosphate, like many ionic liquids, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile), safety glasses, and a lab coat.[10]

-

Handling Environment: Handle in a well-ventilated area or a fume hood to avoid inhaling any potential aerosols.[10]

-

Contact: Avoid contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[17]

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Conclusion

Tetrabutylphosphonium hexafluorophosphate stands as a highly promising electrolyte for the development of next-generation supercapacitors. Its inherent properties, including a wide electrochemical window, high thermal stability, and low volatility, directly contribute to devices with higher energy densities and enhanced safety profiles. By following the detailed protocols for electrolyte preparation, electrode fabrication, and cell assembly outlined in this guide, researchers can effectively construct and characterize high-performance supercapacitors. The provided methodologies for electrochemical analysis will enable a thorough and accurate evaluation of device performance, paving the way for further innovations in advanced energy storage.

References

-

Bulletin of Electrical Engineering and Informatics. (n.d.). Electrochemical performance of supercapacitor with glass wool separator under TEABF4 electrolyte. Retrieved from [Link]

-

MDPI. (n.d.). Electrochemical Performance of Chemically Activated Carbons from Sawdust as Supercapacitor Electrodes. Retrieved from [Link]

-

PubMed. (2018). Supercapacitor with high cycling stability through electrochemical deposition of metal-organic frameworks/polypyrrole positive electrode. Retrieved from [Link]

-

ACS Publications. (2022). Experimental Study of Electronic and Ionic Conductivity of a Carbon-Based Slurry Electrode Used in Advanced Electrochemical Energy Systems. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Investigation of different aqueous electrolytes on the electrochemical performance of activated carbon-based supercapacitors. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Electrochemical insight into cycle stability of organic electrolyte supercapacitors. Retrieved from [Link]

-

MDPI. (n.d.). Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic Electrolytes for Activated Carbon-Based Supercapacitors with Flexible Package | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Cyclic stability of supercapacitors: materials, energy storage mechanism, test methods, and device. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrochemical Impedance Spectroscopy: A Tutorial | ACS Measurement Science Au. Retrieved from [Link]

-

BASi. (n.d.). Recycling of the Supporting Electrolyte Tetra(n-butyl)ammonium Hexafluorophosphate from Used Electrolyte Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of Hexafluorophosphate and Fluoroethylene Carbonate on Electrochemical Performance and Surface Layer of Hard Carbon for Sodium-Ion Batteries. Retrieved from [Link]

-

Catalysis Eprints database. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical studies of acetonitrile based supercapacitor electrolytes containing alkali and alkaline earth metal cations. Retrieved from [Link]

-

OSTI.gov. (n.d.). Stable Electrolyte for High Voltage Electrochemical Double-Layer Capacitors. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Electrochemical Impedance Spectroscopy of Supercapacitors: A Novel Analysis Approach Using Evolutionary Programming. Retrieved from [Link]

-

MTI Corporation. (2024). Procedure for Preparing Cathode Electrode Slurry & Recipe. Retrieved from [Link]

-

MDPI. (n.d.). Anion Coordination Improves High-Temperature Performance and Stability of NaPF6-Based Electrolytes for Supercapacitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Ionic Liquid-based Electrodes for High Temperature Fuel Cells Using Cyclic Voltammetry. Retrieved from [Link]

-

YouTube. (2021). Introduction to electrochemical impedance spectroscopy (EIS) for battery research. Retrieved from [Link]

-

MDPI. (2024). Electrochemical Characterization of Recast Nafion® Film-Modified Electrodes in Acetonitrile with Various Electrolytes. Retrieved from [Link]

-

ResearchGate. (n.d.). A cyclic phosphate-based battery electrolyte for high voltage and safe operation | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Development of Activated Carbons With High Affinity for Ionic Liquids Based Electrolytes | Request PDF. Retrieved from [Link]

-

MDPI. (2024). Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors. Retrieved from [Link]

Sources

- 1. Cyclic stability of supercapacitors: materials, energy storage mechanism, test methods, and device - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. osti.gov [osti.gov]

- 6. basinc.com [basinc.com]

- 7. mdpi.com [mdpi.com]

- 8. mtixtl.com [mtixtl.com]

- 9. Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of different aqueous electrolytes on the electrochemical performance of activated carbon-based supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Supercapacitor with high cycling stability through electrochemical deposition of metal-organic frameworks/polypyrrole positive electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Purifying Tetrabutylphosphonium Hexafluorophosphate: A Detailed Guide to Recrystallization

Introduction: The Imperative of Purity in Ionic Liquids

Tetrabutylphosphonium hexafluorophosphate ([P(C₄H₉)₄]PF₆) is a phosphonium-based ionic liquid (IL) with significant applications in electrochemistry, catalysis, and as a phase transfer catalyst.[1] The performance of [P(C₄H₉)₄]PF₆ in these sensitive applications is intrinsically linked to its purity. Impurities, such as residual starting materials, byproducts from synthesis, or absorbed atmospheric moisture, can significantly alter the electrochemical window, reduce catalytic activity, and lead to irreproducible experimental results.[2] Therefore, a robust purification strategy is not merely a preliminary step but a critical component of rigorous scientific investigation.

This application note provides a comprehensive, field-proven protocol for the purification of tetrabutylphosphonium hexafluorophosphate via recrystallization. While the literature predominantly details the recrystallization of its ammonium analogue, tetrabutylammonium hexafluorophosphate ([N(C₄H₉)₄]PF₆), the underlying principles and the procedural steps are directly applicable due to their structural and chemical similarities. This guide will delve into the causality behind the experimental choices, ensuring a deep understanding of the purification process.

Physicochemical Properties and Data

A thorough understanding of the material's properties is fundamental to designing an effective purification strategy. The following table summarizes key quantitative data for the closely related tetrabutylammonium hexafluorophosphate, which serves as an excellent proxy for the phosphonium salt.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆F₆NP | [3] |

| Molar Mass | 387.44 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 244-246 °C | [4][5] |

| Solubility in Acetonitrile | 0.1 g/mL | [5][6] |

| Solubility in Water | Insoluble | [3][7] |

| Hygroscopicity | Hygroscopic | [2] |

The Principle of Recrystallization for Ionic Liquids